2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
描述
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its role in kinase inhibition and anticancer drug development. Key structural elements include:
- Propylamino substituent at position 4: Influences hydrogen bonding and target binding affinity.
- 4-Chlorophenoxy acetamide side chain: Modulates solubility and membrane permeability.
The ethyl linker between the pyrazolo[3,4-d]pyrimidine core and the acetamide group ensures conformational flexibility, which may optimize interactions with biological targets.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-3-8-22-17-15-11-23-26(18(15)25-19(24-17)29-2)10-9-21-16(27)12-28-14-6-4-13(20)5-7-14/h4-7,11H,3,8-10,12H2,1-2H3,(H,21,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKGLDJEXQDDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives, which have gained attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and antimicrobial efficacy.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
Case Studies
- Inhibition of Eukaryotic Protein Kinases : Research indicates that compounds with a similar structure inhibit eukaryotic protein kinases effectively. For instance, a study demonstrated that derivatives with modifications at the C6 position exhibited significant anticancer activity by blocking Bcr-Abl T315I mutant kinase activity, leading to a reduction in tumor volume in vivo .
- Cell Cycle Arrest and Apoptosis Induction : Flow cytometric analyses revealed that certain pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis and arrest the cell cycle at the S and G2/M phases. Specifically, compound 12b from related studies showed an increase in the BAX/Bcl-2 ratio, indicating pro-apoptotic effects .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR inhibition, apoptosis induction |
| 12b | HCT-116 | 19.56 | Cell cycle arrest at S and G2/M phases |
| Similar | Various | Varies | Eukaryotic kinase inhibition |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines are also noteworthy. Recent studies have explored their effectiveness against common pathogens.
The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of bacterial DNA synthesis and interference with essential cellular processes.
Case Studies
- Activity Against Staphylococcus aureus and Escherichia coli : In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, they were tested alongside traditional antibiotics like ampicillin and kanamycin to assess synergistic effects .
Table 2: Antimicrobial Activity Summary
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Various | Staphylococcus aureus | X µg/mL |
| Various | Escherichia coli | Y µg/mL |
相似化合物的比较
Structural Analogs and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Bioactivity and Therapeutic Potential
- Ferroptosis Induction: Pyrazolo[3,4-d]pyrimidines with sulfur-containing groups (e.g., methylthio) may trigger ferroptosis in oral squamous cell carcinoma (OSCC) by disrupting redox balance, as observed with other ferroptosis-inducing compounds .
- Solubility-Bioavailability Trade-offs: The 4-chlorophenoxy group in the target compound likely offers better aqueous solubility than the 4-isopropylphenoxy analog but may reduce membrane permeability compared to fluorinated derivatives .
常见问题
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
The synthesis of pyrazolo-pyrimidine acetamide derivatives typically involves multi-step reactions. For example:
- Substitution reactions under alkaline conditions (e.g., replacing fluorine with pyridylmethoxy groups using 2-pyridinemethanol as a nucleophile) .
- Condensation reactions with α-chloroacetamides or cyanoacetic acid derivatives in the presence of condensing agents like DCC or EDC .
- Reduction steps using iron powder under acidic conditions to convert nitro intermediates to anilines . Validation of intermediates requires HPLC purity analysis (>95%), NMR for structural confirmation (e.g., characteristic peaks for methylthio groups at δ 2.5–3.0 ppm), and mass spectrometry (e.g., ESI-MS for molecular ion detection) .
Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect precipitation. The chlorophenoxy group may reduce aqueous solubility, requiring formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The methylthio group is prone to oxidation; stability can be enhanced by replacing it with sulfone derivatives .
Advanced Research Questions
Q. How can conflicting data in biological activity studies be resolved?
Discrepancies in IC50 values (e.g., kinase inhibition assays) often arise from:
- Assay conditions : ATP concentration variations (e.g., 10 µM vs. 1 mM) alter competitive inhibition profiles. Standardize using the ADP-Glo™ Kinase Assay .
- Structural analogs : Compare with derivatives like N-(3-chloro-4-methoxyphenyl) analogs to identify substituent effects on potency .
- Off-target effects : Perform proteome-wide profiling (e.g., using KINOMEscan®) to rule out non-specific binding .
Q. What computational strategies optimize reaction conditions for high-yield synthesis?
- Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and identify rate-limiting steps (e.g., nucleophilic substitution barriers) .
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading). For example, a 2^3 design reduces trials from 27 to 8 while identifying interactions between solvent polarity and reaction time .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Target modifications : Replace the propylamino group with cyclopropylamine (rigidity) or tert-butyl (steric bulk) to probe steric/electronic effects .
- Bioisosteres : Substitute the pyrazolo[3,4-d]pyrimidine core with imidazo[1,2-a]pyridine to assess scaffold flexibility .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methylthio → methylsulfonyl-D3) to prolong half-life in microsomal assays .
Methodological Guidance
Q. What analytical techniques resolve stereochemical uncertainties in derivatives?
- X-ray crystallography : Resolve absolute configuration using crystals grown via vapor diffusion (e.g., 30% PEG 4000 in Tris-HCl) .
- Chiral HPLC : Use a Chiralpak® IA column with heptane/ethanol (90:10) to separate enantiomers. Retention time shifts >2 min indicate successful resolution .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Treat cells with 10 µM compound, lyse at 40–60°C, and quantify soluble target via Western blot .
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time binding to fluorescently tagged kinases (e.g., NanoLuc fusion proteins) .
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